molecular formula C7H11Cl3O4S B2492663 (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride CAS No. 2288032-87-9

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride

Cat. No.: B2492663
CAS No.: 2288032-87-9
M. Wt: 297.57
InChI Key: FSLDIDPPXSGUAZ-WAYWQWQTSA-N
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Description

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is a high-purity chemical reagent designed for advanced research and development applications. This compound is a multifunctional synthon of significant interest in medicinal and process chemistry, particularly for constructing complex molecular architectures. Its structure, featuring both sulfonyl chloride and vinyl chloride reactive centers protected by a diethyl acetal group, makes it a versatile building block for nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions . Chlorinated synthetic intermediates like this are highly valued as convenient building blocks for obtaining a wide diversity of substituted target molecules . In pharmaceutical research, such specialized reagents are instrumental in the synthesis of biologically active substances, including kinase inhibitors and other therapeutic agents . The reactivity of this compound allows researchers to efficiently introduce complex sulfonyl-containing motifs into larger molecules, a critical step in the discovery and optimization of new active compounds. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-1,2-dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3O4S/c1-3-13-7(14-4-2)5(8)6(9)15(10,11)12/h7H,3-4H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLDIDPPXSGUAZ-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=C(S(=O)(=O)Cl)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(/C(=C(/S(=O)(=O)Cl)\Cl)/Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 1,2-dichloropropene with diethyl oxalate under basic conditions to form the intermediate 1,2-dichloro-3,3-diethoxyprop-1-ene. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonic acid or further oxidized to sulfonyl fluoride.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products such as sulfonamides or sulfonate esters can be formed.

    Oxidation Products: Sulfonyl fluoride or sulfonic acid derivatives.

    Addition Products: Various adducts depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine

Research into the biological activity of derivatives of this compound has shown potential in developing new therapeutic agents. Its sulfonyl chloride group can be used to modify biomolecules, potentially leading to new drugs with unique mechanisms of action.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride exerts its effects is largely dependent on the functional groups present. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and selected analogs from the evidence:

Compound Name Molecular Formula Functional Groups Halogen Positions Key Features Reactivity Profile
(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride C₇H₁₀Cl₂O₃S Dichloro, diethoxy, sulfonyl chloride 1,2 (alkene) (E)-configuration, sulfonyl chloride High electrophilicity; nucleophilic substitution at sulfonyl group
1,2-Dichloropropene (CAS 563-54-2) C₃H₄Cl₂ Dichloro, alkene 1,2 (alkene) Simple dichlorinated alkene Moderate reactivity; soil fumigant applications
1,2-Dichloro-3,3-difluorocyclopropene C₃Cl₂F₂ Dichloro, difluoro, cyclopropene 1,2 (cyclopropene) Cyclic strain, allylic halogens Halogen exchange (e.g., fluorination at vinylic/allylic positions)
Tricyclic dichloro compound Not explicitly stated Bromomethyl, dichloro, tricyclic 2,2 (tricyclic) Half-chair/twisted chair conformation Stabilized by van der Waals interactions

Key Observations :

  • Functional Groups : The sulfonyl chloride group in the target compound distinguishes it from simpler dichloropropenes and cyclopropenes, enabling nucleophilic substitution reactions (e.g., with amines or alcohols) that are absent in analogs like 1,2-dichloropropene .
  • Stereochemistry : The (E)-configuration of the alkene in the target compound contrasts with the rigid cyclopropene ring in 1,2-dichloro-3,3-difluorocyclopropene, which imposes geometric constraints on reactivity .
  • Halogen Reactivity : Unlike the fluorinated cyclopropene derivatives in , where halogen exchange occurs at both allylic and vinylic positions, the dichloro groups in the target compound are likely less prone to similar exchange due to the electron-withdrawing sulfonyl chloride group stabilizing the C–Cl bonds .

Reactivity and Stability

  • Electrophilic Character : The sulfonyl chloride moiety enhances electrophilicity compared to 1,2-dichloropropene, which lacks such a strong electron-withdrawing group. This makes the target compound more reactive in substitution reactions .
  • This contrasts with the tricyclic compound in , where van der Waals interactions dominate crystal packing .
  • Environmental Persistence : The STORET codes for 1,2-dichloropropene (e.g., 77161, 82610) suggest environmental monitoring parameters for chlorinated alkenes, implying that the target compound’s higher molecular weight and polar groups may reduce volatility but increase persistence in aqueous systems .

Research Findings and Implications

  • Halogen Exchange Limitations : Unlike fluorinated cyclopropenes, the target compound’s sulfonyl chloride group likely diverts reactivity toward substitution rather than halogen exchange, as seen in .
  • Stereochemical Influence : The (E)-configuration may dictate regioselectivity in addition reactions, analogous to the tricyclic compound’s conformation-dependent stability in .
  • Environmental Impact : The STORET codes for 1,2-dichloropropene (e.g., 34561–34565) suggest regulatory scrutiny for chlorinated alkenes, implying similar monitoring may apply to the target compound despite its structural complexity .

Biological Activity

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}Cl2_{2}O4_{4}S
  • Molecular Weight : 273.14 g/mol

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of the Starting Material : The synthesis begins with the formation of 3,3-diethoxyprop-1-ene through the reaction of diethyl malonate with an appropriate chlorinating agent.
  • Chlorination : The introduction of chlorine atoms at the 1 and 2 positions is achieved through electrophilic chlorination using reagents such as phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2).
  • Formation of Sulfonyl Chloride : Finally, the sulfonyl chloride group is introduced through the reaction with chlorosulfonic acid.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

2. Insecticidal Properties

This compound has been evaluated for its effectiveness as an insecticide. It acts by targeting specific enzymatic pathways in insects, leading to paralysis and death.

CompoundTarget OrganismMechanism of ActionReference
This compoundVarious insect speciesInhibition of neurotransmitter release
Related sulfonamidesBacteriaDisruption of cell wall synthesis

3. Potential in Cancer Therapy

Emerging evidence suggests that sulfonyl chlorides may possess anticancer properties by inhibiting specific kinases involved in tumor growth. Preliminary studies indicate that (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene may inhibit pathways related to cell proliferation.

Case Study 1: Insecticidal Efficacy

A field study assessed the efficacy of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene against common agricultural pests. The results indicated a significant reduction in pest populations within two weeks of application.

Case Study 2: Antimicrobial Testing

A laboratory study tested various concentrations of (E)-1,2-Dichloro-3,3-diethoxyprop-1-ene against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

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